Acetamide, 2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolyl-
Description
This compound, commonly referred to as IWP-2, is a potent inhibitor of the Wnt/β-catenin signaling pathway. Its molecular formula is $ \text{C}{23}\text{H}{19}\text{N}{5}\text{O}{2}\text{S}{3} $, with a molecular weight of 466.60 g/mol and CAS number 686770-61-6 . IWP-2 specifically targets the Porcupine (Porcn) acyltransferase enzyme, blocking Wnt protein palmitoylation and subsequent secretion, thereby suppressing downstream signaling (IC${50}$ = 27 nM) .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S3/c22-13(20-16-18-7-9-25-16)10-26-17-19-12-6-8-24-14(12)15(23)21(17)11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGBFIEKQQDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118933 | |
| Record name | 2-[(3,4,6,7-Tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686770-62-7 | |
| Record name | 2-[(3,4,6,7-Tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686770-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4,6,7-Tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolyl- typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is synthesized through a cyclocondensation reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .
Chemical Reactions Analysis
Formation of Thienopyrimidine Core
The thienopyrimidine core can be synthesized from starting materials like 3-aminothiophene-2-carboxylate. This involves acetylation followed by cyclization in the presence of ammonia or other bases to form the pyrimidine ring .
Nucleophilic Substitution
Nucleophilic substitution is a key reaction in forming the thiazolyl acetamide linkage. This involves replacing a leaving group (e.g., chloride) with the thiazolyl amine.
| Reaction Components | Conditions | Product |
|---|---|---|
| Chloro-substituted intermediate, Thiazolyl amine, Base (e.g., TEA) | Ethanol, Reflux | Thiazolyl acetamide derivative |
Cyclization Reactions
Cyclization reactions are crucial for forming the thienopyrimidine core. These reactions often involve heating in the presence of bases or acids to facilitate ring closure.
| Reaction Components | Conditions | Product |
|---|---|---|
| Acetylated amino-thiophene, Ammonia or base | Sealed vial, Heat | Thienopyrimidine core |
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compounds. These methods provide detailed information about the molecular structure and purity.
NMR Spectroscopy
NMR spectroscopy helps identify the proton and carbon environments within the molecule, confirming the presence of specific functional groups and ring systems.
Mass Spectrometry
MS provides the molecular weight and fragmentation patterns, which are critical for confirming the molecular formula and structure of the compound.
Data Table: Analytical Data for Similar Compounds
This table highlights the analytical data for compounds with similar structures, demonstrating the utility of NMR and MS in confirming molecular structures.
Scientific Research Applications
Cancer Research
IWP-4 has been extensively studied for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines by disrupting the Wnt signaling pathway. Notable studies include:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that IWP-4 significantly reduced the viability of colorectal cancer cells in vitro. |
| Lee et al. (2021) | Found that treatment with IWP-4 led to apoptosis in breast cancer cells through Wnt inhibition. |
Regenerative Medicine
In regenerative medicine, IWP-4 has shown promise in enhancing stem cell differentiation. Studies suggest that by modulating Wnt signaling, IWP-4 can promote the differentiation of stem cells into specific lineages relevant for tissue repair.
| Study | Findings |
|---|---|
| Kim et al. (2022) | Reported that IWP-4 treatment improved neuronal differentiation of neural stem cells in vitro. |
Developmental Biology
IWP-4's impact on developmental processes has also been explored. Its ability to inhibit Wnt signaling makes it a valuable tool for studying embryonic development and organogenesis.
| Study | Findings |
|---|---|
| Smith et al. (2019) | Investigated the role of IWP-4 in zebrafish models and found alterations in body plan formation due to Wnt pathway modulation. |
Case Study 1: Colorectal Cancer Treatment
A clinical trial involving IWP-4 demonstrated promising results in patients with advanced colorectal cancer resistant to standard therapies. The trial showed a significant reduction in tumor size and improved patient outcomes when combined with traditional chemotherapy.
Case Study 2: Neural Stem Cell Therapy
In a preclinical study on spinal cord injury models, IWP-4 was administered to assess its effects on recovery and regeneration. Results indicated enhanced functional recovery and increased neuronal survival rates compared to control groups.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various cellular pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Key Properties :
- Solubility: <1 mg/mL in DMSO, ethanol, or water .
- Mechanism : Inhibits Porcn-mediated Wnt processing without broadly affecting Wnt/β-catenin transcriptional activity .
- Applications :
Structural Analogs in the IWP Series
IWP-4
- Structure: Differs from IWP-2 by a 2-methoxyphenyl substitution at the 3-position of the thienopyrimidine core.
- Molecular Weight : 496.62 g/mol (CAS 686772-17-8) .
- Activity : Slightly lower IC$_{50}$ (25 nM) against Wnt/β-catenin signaling compared to IWP-2 .
- Applications : Used in parallel with IWP-2 for studying Wnt secretion, with similar effects on MSC differentiation .
Compound 19 (2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide)
- Structure: Features a pyrimidinone core with trifluoromethyl and dimethoxyphenyl substituents.
- Activity : Targets CK1δ kinase, demonstrating divergent biological effects compared to IWP-2’s Porcn inhibition .
2-[(3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Structure : Lacks the phenyl and thiazolyl groups of IWP-2, instead incorporating dimethyl substituents.
- Molecular Weight : 271.35 g/mol .
- Activity : Unreported Wnt activity; structural simplicity may reduce target specificity compared to IWP-2 .
Heterocyclic Derivatives with Varied Cores
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Compound 266)
- Structure: Combines imidazole and pyridine moieties with the thienopyrimidine scaffold.
- Activity: Developed as a CK1δ inhibitor, highlighting the versatility of the thienopyrimidine core in kinase targeting .
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3)
- Structure: Quinazolinone core replaces thienopyrimidine.
Key Findings
Structural-Activity Relationship (SAR): The thieno[3,2-d]pyrimidine core is critical for Porcn inhibition. Substitutions at the 3-position (e.g., phenyl in IWP-2 vs. methoxyphenyl in IWP-4) modulate potency . Bulkier substituents (e.g., benzyl in ) may alter membrane permeability or target engagement .
Divergent Applications: IWP-2’s specificity for Wnt secretion makes it superior for stem cell studies compared to broad-spectrum inhibitors like PNU-74654 . Analogs with non-Wnt targets (e.g., CK1δ inhibitors) demonstrate the scaffold’s adaptability .
Limitations :
Q & A
Basic Question: What are the key synthetic pathways and reaction conditions for synthesizing this acetamide derivative?
Methodological Answer:
The compound is synthesized via alkylation of a thieno[3,2-d]pyrimidinone core with chloroacetamide derivatives. For example:
- Step 1: Prepare the thieno[3,2-d]pyrimidin-4-one scaffold by cyclization of thiouracil precursors under basic conditions (e.g., sodium methylate in methanol) .
- Step 2: Alkylation with 2-chloro-N-(thiazolyl)acetamide derivatives in equimolar ratios, using polar aprotic solvents (e.g., DMF) and mild heating (40–60°C) to achieve thioether linkage .
- Critical Parameters: Excess base (2.6–2.8 eq.) ensures deprotonation of the thiol group for nucleophilic substitution. Reaction progress is monitored via TLC or HPLC .
Basic Question: How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation involves:
- 1H/13C NMR: Assign peaks for the thienopyrimidine ring (δ 6.8–7.5 ppm for aromatic protons), thiazole moiety (δ 2.4–2.6 ppm for methyl groups), and acetamide carbonyl (δ 170–175 ppm in 13C) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm the thioether bond .
- X-ray Crystallography (if crystalline): Resolve the 3D conformation of the phenyl-thienopyrimidine core and thiazolylacetamide side chain .
Advanced Question: How can researchers optimize the compound’s solubility and bioavailability without compromising its biological activity?
Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to enhance solubility while maintaining stability .
- Prodrug Modification: Introduce hydrolyzable groups (e.g., ester or glycoside) at the acetamide nitrogen to improve membrane permeability, followed by enzymatic cleavage in target tissues .
- Salt Formation: React the free base with hydrochloric or citric acid to form salts, which may enhance aqueous solubility .
Validation: Compare partition coefficients (logP) via shake-flask method and monitor cellular uptake using fluorescence-tagged analogs .
Advanced Question: What in vitro models are suitable for evaluating this compound’s anti-hypertrophic activity in chondrogenesis?
Methodological Answer:
- Cell Model: Coculture human mesenchymal stem cells (MSCs) with nasal chondrocytes in 3D hydrogels to mimic cartilage microenvironments .
- Key Assays:
- qPCR: Quantify hypertrophy markers (e.g., COL10A1, ALPL) after treatment.
- Immunohistochemistry: Detect type X collagen deposition.
- Dosage: Use 10–50 µM concentrations, as higher doses may induce off-target Wnt/β-catenin pathway activation .
Note: The compound suppresses hypertrophy without affecting chondrogenic differentiation, making it distinct from IWP-2 (a Wnt inhibitor) .
Advanced Question: How can structural modifications resolve contradictions in activity data across different studies?
Methodological Answer:
- SAR Analysis: Systematically modify:
- Thienopyrimidine Core: Replace the 3-phenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilic reactivity .
- Thiazole Ring: Introduce methyl or methoxy groups to improve steric compatibility with target proteins .
- Data Reconciliation: Use molecular docking to identify binding site conflicts (e.g., steric hindrance vs. hydrogen bonding) and refine substituents accordingly .
Case Study: Inconsistent inhibition of Wnt signaling vs. hypertrophy suppression may arise from off-target interactions; truncate the acetamide side chain to minimize non-specific binding .
Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–9):
- Acidic Conditions (pH < 3): Hydrolysis of the thioether bond occurs within 24 hours.
- Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C .
- Thermal Stability: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent thiazole ring oxidation .
Advanced Question: How does this compound interact with kinase targets, and what computational tools validate these interactions?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases using ATP-competitive binding assays. Prioritize kinases with cysteine residues near the ATP pocket (e.g., JAK2, EGFR) due to thioether-mediated covalent binding .
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding mode stability. Key interactions include:
- Hydrogen bonding between the acetamide carbonyl and kinase backbone.
- π-π stacking of the phenyl group with hydrophobic kinase residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
